Product packaging for O-(2-cyclopropylethyl)hydroxylamine(Cat. No.:CAS No. 854383-24-7)

O-(2-cyclopropylethyl)hydroxylamine

Cat. No.: B2763694
CAS No.: 854383-24-7
M. Wt: 101.149
InChI Key: LZPINMBRDCUBEF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Hydroxylamine (B1172632) Chemistry

The journey of hydroxylamine chemistry began in 1865 when German chemist Wilhelm Clemens Lossen first prepared hydroxylamine in the form of its hydrochloride salt by reacting tin and hydrochloric acid in the presence of ethyl nitrate (B79036). nih.govvulcanchem.comrsc.org Pure hydroxylamine was later isolated in 1891 by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer. nih.govvulcanchem.comrsc.org Initially, research focused on understanding the fundamental properties and reactions of hydroxylamine itself, such as its reaction with aldehydes and ketones to form oximes. nih.govacs.org This reaction proved valuable for the purification of these carbonyl compounds. nih.gov Over the decades, the scope of hydroxylamine chemistry expanded significantly, leading to the development of a vast array of derivatives, including the strategically important class of O-substituted hydroxylamines.

Fundamental Principles of Hydroxylamine Reactivity and Structure

Hydroxylamine (NH₂OH) is an inorganic compound that can be viewed as a hybrid of ammonia (B1221849) and water. acs.org Its reactivity is characterized by the presence of both a nucleophilic nitrogen atom and an oxygen atom, making it an ambident nucleophile. bldpharm.com The molecule exists as a colorless, hygroscopic crystalline solid in its pure form, though it is more commonly handled as an aqueous solution or as a salt due to its instability. nih.govvulcanchem.com

Structurally, the nitrogen atom in hydroxylamine is sp³ hybridized, resulting in a trigonal pyramidal geometry at the nitrogen and a bent shape at the oxygen. acs.org This structure gives rise to its characteristic reactivity. Alkylating agents typically react at the more nucleophilic nitrogen atom, whereas acylation and phosphorylation often occur at the oxygen atom, especially with harder electrophiles. bldpharm.com The reactivity of hydroxylamine and its derivatives is also influenced by the α-effect, an enhancement in nucleophilicity observed in molecules with a lone pair of electrons on the atom adjacent to the nucleophilic center. bldpharm.com

Strategic Importance of O-Substituted Hydroxylamines in Organic Synthesis

The strategic placement of a substituent on the oxygen atom of hydroxylamine gives rise to O-substituted hydroxylamines, a class of compounds with immense utility in modern organic synthesis. These reagents are crucial for the construction of nitrogen-containing heterocycles and other complex molecular architectures. nih.govrsc.org

One of the most significant applications of O-substituted hydroxylamines is their role as precursors in sigmatropic rearrangements. For instance, O-cyclopropyl hydroxylamines have been shown to be stable and practical precursors for the synthesis of N-heterocycles through a di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement. nih.govrsc.org This type of reaction is highly valued for its efficiency and atom economy. nih.govrsc.org Furthermore, O-substituted hydroxylamines are key components in the synthesis of oximes and their ethers, which are versatile intermediates. For example, the ytterbium(III)-catalyzed reaction of O-(2-cyclopropyl)ethyl oxime derivatives has been used to synthesize isoxazolidines. acs.org The ability to introduce specific alkyl or aryl groups onto the hydroxylamine oxygen allows for fine-tuning of reactivity and the introduction of desired structural elements into the target molecule.

Overview of the Research Landscape for O-(2-cyclopropylethyl)hydroxylamine

This compound is a specific O-substituted hydroxylamine that has found utility as a building block in synthetic chemistry. While extensive literature dedicated solely to this compound is not widespread, its application has been noted in patent literature and its synthesis is achievable through established methodologies.

The synthesis of this compound can be accomplished using methods such as the Mitsunobu reaction, a versatile method for forming C-O bonds. vulcanchem.comthieme-connect.de Its hydrochloride salt is also a common form for storage and handling. bldpharm.com

A key area where derivatives of this compound appear is in the synthesis of more complex molecules. For example, a patent discloses the preparation of a 2-Cyclopropylethyl-3-(formyl-hydroxy-amino)-propionic acid building block, which is derived from a malonic acid precursor incorporating the this compound moiety. google.com This highlights its role as a precursor for creating functionalized amino acid-like structures. The presence of the cyclopropylethyl group offers a unique lipophilic and structurally rigid element that can be desirable in medicinal chemistry and materials science.

Interactive Data Tables

Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
IUPAC Name This compound

Properties of this compound hydrochloride

PropertyValue
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
CAS Number 854382-74-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B2763694 O-(2-cyclopropylethyl)hydroxylamine CAS No. 854383-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-cyclopropylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPINMBRDCUBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O 2 Cyclopropylethyl Hydroxylamine and Analogues

General Approaches to O-Alkylated Hydroxylamine (B1172632) Synthesis

The construction of the O-alkylhydroxylamine linkage can be achieved through several distinct synthetic routes, each with its own set of advantages and challenges.

Direct O-Alkylation Strategies and Associated Synthetic Challenges

Direct O-alkylation of hydroxylamine or its N-protected derivatives represents a straightforward approach to O-substituted hydroxylamines. This method typically involves the reaction of a hydroxylamine derivative with an alkylating agent. For instance, O-substituted hydroxylamines can be prepared from alcohols via O-alkylation of tert-butyl N-hydroxycarbamate with the corresponding methanesulfonates, followed by N-deprotection under acidic conditions. organic-chemistry.org A one-pot process involving the Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine (B178648), is also a common strategy for synthesizing O-alkylhydroxylamines from alcohols. nih.gov

However, direct alkylation is not without its challenges. One significant issue is the potential for competing N-alkylation, leading to a mixture of products and reducing the yield of the desired O-alkylated compound. mdpi.comwikipedia.org To circumvent this, the nitrogen atom is often protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, to ensure selective O-alkylation. rsc.org Another challenge arises from the basic conditions often required for O-alkylation, which can be incompatible with sensitive functional groups present in the substrate. wikipedia.org Attempts to directly O-cyclopropanate N-Boc hydroxylamine using bromocyclopropane (B120050) and a strong base or through transition metal-catalyzed cross-coupling with cyclopropyl (B3062369) boronic acid have been reported as unsuccessful. rsc.orgnih.gov

Conversion of Oximes and Nitrones to O-Substituted Hydroxylamines via Reduction

An alternative strategy for synthesizing O-substituted hydroxylamines involves the reduction of oximes or nitrones. The reduction of oxime ethers is a valuable method for preparing N,O-disubstituted hydroxylamines. mdpi.comresearchgate.net Traditional methods often employ stoichiometric borohydrides, hydrosilanes, or organotin hydrides. mdpi.comresearchgate.net However, a key challenge in oxime ether reduction is achieving selective reduction of the C=N bond without causing cleavage of the labile N-O bond, which would lead to the formation of primary amines as side products. researchgate.net The use of pyridine-borane in the presence of acid has been shown to effectively reduce oximes and their O-acyl or O-alkyl derivatives to the corresponding hydroxylamines without over-reduction. rsc.org

Nitrones can also serve as precursors to hydroxylamines through reduction. wikipedia.org Hydride reagents are commonly used for this transformation. wikipedia.org Similar to oxime reduction, controlling the reaction to avoid cleavage of the N-O bond is crucial. Electrochemical methods have also been explored for the reduction of nitrones, offering a potentially greener alternative to chemical reductants. rsc.orgwindows.net

Alternative Routes Involving Amine Oxidation and Subsequent O-Functionalization

The oxidation of amines presents another pathway to hydroxylamine derivatives. Primary and secondary amines can be selectively oxidized to the corresponding hydroxylamines using reagents like OXONE® over silica (B1680970) gel or alumina. researchgate.net However, over-oxidation to nitroso and nitro compounds can be a significant side reaction, leading to lower yields and selectivity. mdpi.comorgsyn.org More recent methods have utilized titanium-catalyzed asymmetric oxidation of racemic amines to produce a wide array of chiral hydroxylamines with high chemo- and enantioselectivity. acs.org Another approach involves the direct N-O bond formation via the oxidation of amines with reagents like benzoyl peroxide. rsc.org

Specific Synthetic Pathways for O-Cyclopropyl Hydroxylamine Scaffolds

The introduction of a cyclopropyl group onto the oxygen of a hydroxylamine presents unique synthetic challenges. The following sections detail specific methods developed for the construction of O-cyclopropyl hydroxylamine scaffolds.

Olefin Cyclopropanation Methods for O-Cyclopropyl Moiety Installation

A robust and scalable synthesis of O-cyclopropyl hydroxylamines has been developed, which circumvents the difficulties of direct O-cyclopropanation. rsc.orgnih.govrsc.org This approach relies on the cyclopropanation of an olefinic precursor.

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes using a carbenoid intermediate, typically generated from diiodomethane (B129776) and a zinc-copper couple. pharmacy180.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. pharmacy180.com

In the context of synthesizing O-cyclopropyl hydroxylamines, a key substrate is 2-(vinyloxy)isoindoline-1,3-dione. rsc.orgnih.gov This compound contains the necessary N-O-vinyl linkage for the subsequent cyclopropanation. Efficient cyclopropanation of this substrate has been achieved under Simmons-Smith-type conditions, utilizing trifluoroacetic acid as an additive. rsc.orgnih.gov The resulting 2-cyclopropoxyisoindoline-1,3-dione can then be deprotected using hydrazine hydrate (B1144303) to yield the desired O-cyclopropyl hydroxylamine, which is often isolated as a hydrochloride salt to improve stability. rsc.org This multi-step approach has been successfully applied to the gram-scale synthesis of O-cyclopropyl hydroxylamine hydrochloride. rsc.orgnih.gov

The mechanism of the Simmons-Smith reaction is thought to involve the formation of an organozinc carbenoid, (iodomethyl)zinc iodide, which then transfers a methylene (B1212753) group to the alkene in a concerted fashion. pharmacy180.com The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can influence the stereochemical outcome of the reaction. organic-chemistry.org Variations of the Simmons-Smith reagent have been developed to enhance reactivity and broaden the substrate scope. organic-chemistry.org

The following table summarizes the synthesis of various substituted 2-cyclopropoxyisoindoline-1,3-diones from their corresponding 2-(vinyloxy)isoindoline-1,3-dione precursors using Simmons-Smith type conditions. rsc.org

Substrate (15)Product (16)Substituent(s)Yield (%)
15a 16a Unsubstituted92
15b 16b α-Methyl91
15c 16c α-Phenyl85
15d 16d β-Methyl88
15e 16e β-Phenyl89
15f 16f α,β-Dimethyl93
15g 16g α-Methyl, β-phenyl87

This table showcases the high yields obtained for a variety of substituted olefins, demonstrating the versatility of this cyclopropanation strategy. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of related O-cyclopropyl hydroxylamines has been approached through the cyclopropanation of a 2-(vinyloxy)isoindoline-1,3-dione precursor. rsc.org Initial attempts to synthesize O-cyclopropyl hydroxylamine directly via O-alkylation of N-Boc hydroxylamine with bromocyclopropane or through transition metal-catalyzed cross-coupling with cyclopropyl boronic acid were unsuccessful. rsc.orgnih.gov This led to an alternative route involving the Simmons-Smith type cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione. rsc.org The efficiency of this step was enhanced by the use of trifluoroacetic acid as an additive. rsc.org For other analogues, the Mitsunobu reaction is a key synthetic step. vulcanchem.com

Phthalimide-Mediated Cleavage for Hydroxylamine Liberation

A critical step in the synthesis of O-substituted hydroxylamines is the use of a phthalimide (B116566) protecting group for the hydroxylamine nitrogen. rsc.orgorganic-chemistry.org This strategy, analogous to the Gabriel synthesis of primary amines, involves the alkylation of N-hydroxyphthalimide. bris.ac.ukorganic-chemistry.org In the synthesis of a related O-cyclopropyl hydroxylamine, the intermediate, 2-cyclopropoxyisoindoline-1,3-dione, is subjected to cleavage to release the free hydroxylamine. rsc.org

This liberation is typically achieved by reacting the N-alkoxyphthalimide intermediate with hydrazine hydrate. rsc.orgnih.gov The reaction is often performed in a solvent such as diethyl ether at a controlled temperature, starting at 0 °C and gradually warming to room temperature. nih.gov The process results in the precipitation of a diazine by-product, which can be removed by filtration. nih.gov The desired hydroxylamine is then typically isolated as a more stable hydrochloride salt by treating the filtrate with HCl in ether. rsc.orgnih.gov This method has proven effective for producing the target hydroxylamine on a gram scale. rsc.org

Scalability and Practicality of Current Synthesis Protocols

The developed synthetic protocols for O-cyclopropyl hydroxylamines have demonstrated considerable scalability. nih.govrsc.orgnih.gov For instance, the three-step approach involving cyclopropanation of a vinyl ether precursor followed by phthalimide cleavage has been successfully employed to prepare over eight grams of the hydrochloride salt of O-cyclopropyl hydroxylamine. rsc.org This indicates that the protocol is robust and suitable for producing significant quantities of the material. rsc.orgnih.gov

The practicality of the synthesis is enhanced by the fact that the O-cyclopropyl hydroxylamine analogues are often bench-stable solids, which facilitates their handling and storage. nih.govrsc.orgnih.gov However, it has been noted that the free base form of the parent O-cyclopropyl hydroxylamine can be volatile under vacuum, making its isolation as a salt preferable. rsc.org In contrast, some ring-substituted analogues are non-volatile in their free base form. rsc.org The use of ionic liquids as a medium for the N-alkylation of phthalimide has also been explored as a way to create a more environmentally friendly and efficient process with reusable solvents. organic-chemistry.org

Derivatization Strategies for O-(2-cyclopropylethyl)hydroxylamine

This compound and its analogues serve as valuable precursors for the synthesis of more complex molecules, particularly N-heterocycles. nih.govrsc.org

N-Alkylation and N-Arylation Approaches for Substituted Hydroxylamines

The derivatization of O-cyclopropyl hydroxylamines through N-alkylation and N-arylation has been a key area of investigation. nih.gov While standard methods like Buchwald-Hartwig or Chan-Lam cross-couplings for N-arylation were reported to be unsuccessful, metal-free conditions using diaryliodonium salts have proven effective. nih.gov Optimization studies revealed that diphenyliodonium (B167342) triflate was a superior reagent for this transformation. nih.gov

The following table summarizes the optimization of N-arylation conditions for an O-cyclopropyl hydroxamate:

EntryPh₂IX (equiv.)Base (2.0 equiv.)Solvent (0.1 M)Temp (°C)Time (h)Yield (%)
1BF₄ (1.5)K₃PO₄MeCN801215
2OTf (1.5)K₃PO₄MeCN801245
3OTs (1.5)K₃PO₄MeCN8012<10
4Cl (1.5)K₃PO₄MeCN801220
Data sourced from research on N-arylation of O-cyclopropyl hydroxamates. nih.gov

These N-arylated products are stable and can be readily synthesized, providing a gateway to a diverse range of substituted hydroxylamine derivatives. nih.gov

Strategies for Incorporating this compound into Complex Molecular Frameworks

The primary strategy for incorporating O-cyclopropyl hydroxylamines into complex frameworks is through their participation in rsc.orgrsc.org-sigmatropic rearrangements. nih.govrsc.orgnih.gov Inspired by the Bartoli indole (B1671886) synthesis, which involves an N-aryl-O-vinylhydroxylamine intermediate, it was proposed that N-arylated O-cyclopropyl hydroxylamines could undergo a similar rearrangement. rsc.orgnih.gov

This hypothesis was confirmed, demonstrating that these precursors can efficiently undergo a one-pot cascade reaction involving a rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and rearomatization under basic conditions. nih.govrsc.org This sequence has been successfully used to furnish a variety of substituted 2-hydroxy-tetrahydroquinolines. rsc.orgnih.govnih.gov The versatility of this approach suggests that other derivatives, such as N-vinyl or N-acyl O-cyclopropyl hydroxylamines, could also serve as precursors for a wide array of heterocycles. nih.gov The ability of the O-(2-cyclopropylethyl) moiety to be incorporated into larger molecules is also evidenced by its presence in patented heterocyclic compounds designed for therapeutic applications. google.com

Chemical Reactivity and Mechanistic Investigations of O 2 Cyclopropylethyl Hydroxylamine

Participation in Sigmatropic Rearrangements

O-(2-cyclopropylethyl)hydroxylamine and its derivatives have emerged as versatile precursors in the synthesis of N-heterocycles, primarily through their participation in sigmatropic rearrangements. These reactions are driven by the inherent reactivity of the molecule, which features a readily cleavable N-O bond and a strained cyclopropane (B1198618) ring.

Thenih.govnih.gov-Sigmatropic Rearrangement: A Key Transformation in N-Heterocycle Synthesis

A noteworthy transformation involving O-cyclopropyl hydroxylamine (B1172632) derivatives is the nih.govnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a six-membered transition state. nih.govrsc.org This rearrangement is particularly valuable for the synthesis of both carbocycles and heterocycles due to its efficiency and atom economy. rsc.org Inspired by well-known reactions like the Fischer indole (B1671886) synthesis and the Bartoli indole synthesis, which involve nih.govnih.gov-rearrangements with N-N and N-O bond cleavage respectively, researchers have explored the potential of O-cyclopropyl hydroxylamines in similar transformations. rsc.org

When an aryl or vinyl group is attached to the nitrogen atom of an O-cyclopropyl hydroxylamine, the molecule can undergo a homologous nih.govnih.gov-sigmatropic rearrangement. nih.gov This process involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring, leading to the formation of new C-N and C-O bonds. nih.govrsc.org For instance, N-arylated O-cyclopropyl hydroxamates have been shown to efficiently rearrange to furnish 2-hydroxy-tetrahydroquinolines. nih.govrsc.org This transformation highlights the utility of O-cyclopropyl hydroxylamines as stable and practical precursors for generating diverse N-heterocyclic structures. nih.govrsc.org

Role of N-O Bond Lability in Rearrangement Pathways

The lability of the nitrogen-oxygen (N-O) bond is a critical factor that drives the sigmatropic rearrangements of this compound derivatives. unc.edunih.govthieme-connect.de The N-O single bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, which is significantly lower than that of C-C, C-H, and C-heteroatom bonds. nih.govsemanticscholar.org This inherent weakness makes the N-O bond susceptible to cleavage under various conditions, including thermal, transition-metal-catalyzed, or photocatalyzed reactions. nih.govsemanticscholar.org

In the context of sigmatropic rearrangements, the cleavage of the N-O bond provides the necessary thermodynamic driving force for the reaction to proceed. nih.govthieme-connect.de The breaking of this weak bond in exchange for the formation of stronger bonds is a key principle in the design of these chemical transformations. nih.govthieme-connect.de The propensity of the N-O bond to break facilitates the concerted mechanism of the nih.govnih.gov-sigmatropic rearrangement, allowing for the efficient construction of complex nitrogen-containing heterocycles. nih.govrsc.org This strategic exploitation of N-O bond lability has led to the development of a wide array of synthetic methods. unc.edunih.gov

Exploitation of Cyclopropane Ring Strain (Banana Bonds) in Reaction Mechanisms

The high ring strain of the cyclopropane ring in this compound is a key contributor to its reactivity in rearrangement reactions. nih.gov This strain arises from the significant deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orgmasterorganicchemistry.com This angle strain leads to poor overlap of the hybrid orbitals, resulting in weaker C-C bonds often referred to as "banana bonds" or "bent bonds". quora.compharmaguideline.comwikipedia.org These bent bonds have a higher p-character and are more reactive than typical C-C sigma bonds, behaving more like unsaturated C-C bonds with π-character. rsc.org

In the context of the nih.govnih.gov-sigmatropic rearrangement of O-cyclopropyl hydroxylamine derivatives, the strained cyclopropane C-C bond acts as a three-carbon homoenolate equivalent. nih.gov The release of this ring strain provides a significant thermodynamic driving force for the reaction, complementing the energy gained from the cleavage of the weak N-O bond. nih.govmasterorganicchemistry.com The unique electronic nature of the banana bonds facilitates their participation in the concerted pericyclic transition state, leading to the formation of new carbon-carbon and carbon-nitrogen bonds and ultimately the desired heterocyclic products. nih.govrsc.org This strategic use of ring strain is a powerful tool in designing complex molecular transformations.

Elucidation of Rearrangement Cascade Reactions (e.g., Formation of 2-Hydroxy Tetrahydroquinolines)

Research has demonstrated that N-arylated O-cyclopropyl hydroxamates can undergo a facile one-pot cascade reaction to produce 2-hydroxy-tetrahydroquinolines. nih.govrsc.org This sequence is initiated by a nih.govnih.gov-sigmatropic rearrangement, which is then followed by cyclization and rearomatization steps. nih.govrsc.org The initial rearrangement is the key bond-forming event, driven by the cleavage of the weak N-O bond and the strained cyclopropane ring. nih.gov

Optimal conditions for this rearrangement cascade have been identified, often involving base-mediated conditions. rsc.orgrsc.org For example, subjecting crude arylation reaction mixtures directly to rearrangement conditions has proven to be an effective strategy. nih.gov The utility of this method has been showcased through the synthesis of a structurally diverse set of substituted tetrahydroquinolines. rsc.orgrsc.org This cascade process highlights the synthetic potential of O-cyclopropyl hydroxylamines as valuable building blocks for the efficient construction of complex N-heterocyclic scaffolds. nih.gov

The following table summarizes the yields of various 2-hydroxy-tetrahydroquinoline products obtained through this rearrangement cascade under different reaction conditions.

EntrySubstituent on Aryl RingReaction Temperature (°C)Reaction Time (h)Yield (%)
14-Methoxy60785
24-Methyl80778
33-Chloro80765
4Unsubstituted80772

Data compiled from studies on the nih.govnih.gov-sigmatropic rearrangement of N-arylated O-cyclopropyl hydroxamates. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

Formation of Oximes and Related Nitrogen-Containing Functional Groups

This compound, as a derivative of hydroxylamine, can participate in condensation reactions with aldehydes and ketones to form oximes. numberanalytics.comwikipedia.org This reaction involves a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime. numberanalytics.com The general mechanism for oxime formation is well-established and is a fundamental transformation in organic chemistry. numberanalytics.comwikipedia.org

The reactivity of aldehydes and ketones towards hydroxylamines is influenced by steric and electronic factors. pressbooks.pub Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. pressbooks.pub The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. numberanalytics.com The resulting oximes from the reaction of this compound with various carbonyl compounds can serve as intermediates for further synthetic transformations.

The formation of oximes and related nitrogen-containing functional groups from O-alkylhydroxylamines is a versatile tool in organic synthesis. organic-chemistry.org For instance, dialdehydes have been shown to react rapidly with O-alkylhydroxylamines at neutral pH to form oximes through a stable cyclic intermediate. researchgate.net This highlights the potential for developing efficient bioconjugation strategies using this type of reactivity. researchgate.net

The following table provides examples of the reaction between O-alkylhydroxylamines and carbonyl compounds.

O-AlkylhydroxylamineCarbonyl CompoundProduct
O-methylhydroxylamineBenzaldehydeO-methylbenzaldoxime
O-ethylhydroxylamineAcetoneO-ethylpropan-2-one oxime
This compoundCyclohexanoneO-(2-cyclopropylethyl)cyclohexanone oxime

Reactions Leading to Amidoximes and Hydroxamates

O-alkylhydroxylamines, including this compound, are valuable synthetic intermediates, particularly in the formation of amidoximes and hydroxamates due to the nucleophilic character of the hydroxylamine nitrogen atom.

Synthesis of Amidoximes

The synthesis of amidoximes is commonly achieved through the addition of a hydroxylamine to a nitrile functional group. rsc.orgajgreenchem.com This reaction is a key step in the preparation of various biologically active compounds. wikipedia.org The underlying mechanism involves the nucleophilic attack of the hydroxylamine on the electrophilic carbon atom of the nitrile. Typically, this reaction is conducted in an alcoholic solvent, with the hydroxylamine often being generated in situ from its hydrochloride salt through the addition of a base such as sodium carbonate or triethylamine. wikipedia.org In many cases, the application of heat is necessary to achieve a practical reaction rate. wikipedia.org

For this compound, the reaction with a generic nitrile (R-C≡N) is anticipated to proceed as follows:

Although detailed studies on the reactions of this compound with nitriles are not extensively reported, the established reactivity of O-alkylhydroxylamines suggests its ready participation in this type of transformation. rsc.org The reaction conditions, including the choice of solvent and temperature, would likely parallel those employed for other O-alkylhydroxylamines. wikipedia.org

Mechanistic investigations into the reaction between nitriles and hydroxylamine have revealed that the solvent can play a crucial role in determining the reaction rate and the formation of byproducts. rsc.org For example, the use of certain ionic liquids has been shown to enhance reaction times and improve selectivity for the desired amidoxime (B1450833) product. rsc.org

Synthesis of Hydroxamates

Hydroxamic acids and their O-alkylated counterparts, hydroxamates, represent another significant class of compounds synthesized from hydroxylamines. The preparation of these compounds is typically accomplished through the reaction of a hydroxylamine with a carboxylic acid or one of its activated derivatives, such as an acid chloride or an ester. nih.govresearchgate.netorganic-chemistry.org When starting from a carboxylic acid, a coupling agent is often necessary to facilitate the formation of the amide linkage. organic-chemistry.org

A one-pot synthesis of hydroxamic acids from carboxylic acids under neutral pH conditions has been developed, underscoring the versatility of this method for a diverse range of substrates. researchgate.net In the context of this compound, its reaction with a carboxylic acid (R-COOH) would lead to the formation of the corresponding O-substituted hydroxamate.

A pertinent example from the literature details the synthesis of N1-(2-Cyclopropylethyl)-3-(2,4-dichlorophenyl)-N5-hydroxypentanediamide, a hydroxamate derivative. While this synthesis commences from the corresponding methyl ester which is then treated with hydroxylamine, it demonstrates the formation of a hydroxamate within a molecule that contains the 2-cyclopropylethyl moiety.

The general reaction for the synthesis of a hydroxamate from this compound and a carboxylic acid is depicted below:

The following interactive table summarizes the general conditions for the synthesis of amidoximes and hydroxamates from hydroxylamines.

General Conditions for Amidoxime and Hydroxamate Synthesis
ProductStarting MaterialReagentsGeneral ConditionsReference
AmidoximeNitrile (R-C≡N)Hydroxylamine or its salt (e.g., NH₂OH·HCl), Base (e.g., Na₂CO₃, Et₃N)Alcohol solvent (e.g., ethanol, methanol), often with heating. wikipedia.org
HydroxamateCarboxylic Acid (R-COOH)Hydroxylamine, Coupling agent (e.g., EDC, DCC)Various solvents, often at room temperature. organic-chemistry.org
HydroxamateEster (R-COOR')Hydroxylamine, Base (e.g., NaOH)Aqueous or alcoholic solution, alkaline pH. researchgate.net
HydroxamateAcid Chloride (R-COCl)HydroxylamineOften in a non-polar solvent, may require a base to neutralize HCl. researchgate.net

Redox Chemistry and Reaction Kinetics (General Hydroxylamines)

The redox behavior of hydroxylamines is multifaceted and has been the focus of extensive research. As a class, hydroxylamines can function as both reducing and oxidizing agents, contingent on the specific reaction conditions and the nature of the co-reactants. This dual reactivity is a consequence of the nitrogen atom existing in an intermediate oxidation state of -1. researchgate.net The subsequent discussion outlines the general redox properties and reaction kinetics of hydroxylamines, providing a basis for understanding the potential reactivity of this compound.

Oxidation of Hydroxylamines

Hydroxylamines are potent reducing agents and are susceptible to oxidation by a wide array of oxidizing agents. The products of these oxidation reactions can vary significantly based on the oxidant used and the prevailing reaction conditions, such as pH, temperature, and stoichiometry. Commonly observed oxidation products include nitrous oxide (N₂O), dinitrogen (N₂), and nitrate (B79036) (NO₃⁻).

Kinetic studies on the oxidation of hydroxylamine by various metal ions have shed light on the underlying reaction mechanisms. For example, the oxidation of hydroxylamine by iron(III) has been demonstrated to be dependent on the relative concentrations of the reactants. An excess of iron(III) favors the formation of N₂O, whereas an excess of hydroxylamine leads to the production of N₂. conicet.gov.ar The rate of this reaction is also strongly influenced by the pH of the solution. conicet.gov.ar

The deamination of O-alkylhydroxylamines by nitrous acid has also been explored, with the reaction being catalyzed by nucleophilic anions, which underscores the importance of the reaction medium in the redox chemistry of hydroxylamines. rsc.org

Reduction of Hydroxylamines

Although more commonly recognized for their reducing properties, hydroxylamines can also undergo reduction. The reduction of hydroxylamine yields ammonia (B1221849) (NH₃). The standard reduction potential for the conversion of hydroxylamine to ammonia is +1.35 V.

The following interactive table summarizes some key redox reactions involving hydroxylamine, along with their standard reduction potentials (E°) in both acidic and basic media. researchgate.net It is important to note that the redox potential serves as a measure of the tendency of a chemical species to undergo reduction. wikipedia.org These values offer a quantitative assessment of the thermodynamic feasibility of the respective reactions.

Standard Reduction Potentials of Selected Hydroxylamine Redox Reactions
ReactionStandard Reduction Potential (E°) (V vs. SHE)MediumReference
N₂ + 2H₂O + 2H⁺ + 2e⁻ → 2NH₃OH⁺-1.87Acidic researchgate.net
2NH₃OH⁺ + 2e⁻ → N₂H₅⁺ + 2H₂O + H⁺+1.42Acidic researchgate.net
N₂O + H₂O + 2H⁺ + 2e⁻ → 2NH₃OH⁺-1.77Acidic researchgate.net
N₂ + 2H₂O + 2e⁻ → 2NH₂OH + 2OH⁻-3.04Basic researchgate.net

Reaction Kinetics

The kinetics of reactions involving hydroxylamines are often intricate, with reaction rates being influenced by multiple factors, including pH, temperature, and the concentrations of reactants and any catalysts present. For O-alkylhydroxylamines, kinetic studies have been undertaken to elucidate their reactivity in various chemical processes. For instance, research into the reactivity of O-alkyl hydroxylamines derived from hindered amine light stabilizers (HALS) has shown that these compounds decompose to form the parent hydroxylamine at a rate that is considerably faster than their reaction with peroxy radicals. jst.go.jp This indicates that the stability of the O-N bond can be a decisive factor in their reaction kinetics.

Another study focusing on the deamination of long-chain O-alkylhydroxylamines revealed that the reaction rate is markedly increased in the presence of micelles, highlighting the influence of the local microenvironment on the reaction kinetics. rsc.org

Structure Reactivity Relationship Srr Studies of O 2 Cyclopropylethyl Hydroxylamine Derivatives

Conformational Analysis and Stereochemical Impact on Chemical Transformations

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its reactivity and the stereochemical outcome of chemical reactions. For derivatives of O-(2-cyclopropylethyl)hydroxylamine, the flexibility of the cyclopropylethyl group and the rotational freedom around the N-O bond contribute to a complex conformational landscape. This landscape is influenced by factors such as solvent and temperature, which can alter the equilibrium between different conformational states. chemrxiv.org

The stereochemistry of reactions involving hydroxylamine (B1172632) derivatives is significantly impacted by their conformation. For instance, in palladium-catalyzed carboamination reactions used to form isoxazolidines, the conformation of the N-substituted O-(but-3-enyl)hydroxylamine derivatives has a substantial effect on the stereocontrol of the reaction. nih.gov The presence of a Boc-protecting group on the nitrogen atom can lead to a high degree of diastereoselectivity, favoring the formation of specific stereoisomers. nih.gov This is attributed to a stereoelectronic preference for a transition state where the bulky Boc-group is oriented perpendicular to the developing ring system. nih.gov

Similarly, the synthesis of O-substituted oximes from quinuclidin-3-one (B120416) and hydroxylamine hydrochlorides can yield a mixture of (E) and (Z) stereoisomers when performed in a solvent. nih.gov However, mechanochemical and microwave-assisted synthesis methods have been shown to produce the pure (E) oxime with high conversion and stereospecificity. nih.gov The stereochemical outcome is governed by the polytopal rearrangement of the amine group in the unstable reaction intermediate. nih.gov

Influence of Substituent Effects on Reactivity and Stability

The reactivity and stability of this compound derivatives can be significantly modulated by the presence of various substituents on the molecule. These substituents can exert their influence through electronic and steric effects, altering the electron density at the reactive centers and influencing the stability of intermediates and transition states.

In the context of electrophilic aromatic substitution, the nature of the substituent on a benzene (B151609) ring dictates both the reactivity of the ring and the orientation of the incoming electrophile. libretexts.org For instance, an electron-donating group like a hydroxyl (-OH) group activates the ring, making it more susceptible to electrophilic attack and directs substitution to the ortho and para positions. libretexts.org Conversely, an electron-withdrawing group such as a nitro (-NO2) group deactivates the ring and directs substitution to the meta position. libretexts.org

The stability of hydroxylamine derivatives is also influenced by substituent effects. For example, in a study of N-hydroxylamine derivatives designed as inhibitors of ribonucleotide reductase, it was found that cyclic aliphatic rings and aromatic rings on the nitrogen atom increased the stability of the corresponding N-oxyl radicals. acs.org This enhanced stability is due to the electron-donating nature of these groups, which leads to a decrease in the O-H bond dissociation enthalpy and consequently, higher free-radical scavenging activity. acs.org

The following table summarizes the effect of different substituents on the reactivity of an aromatic ring in nitration reactions, providing a general illustration of substituent effects.

SubstituentRelative Reactivity (Benzene = 1)Product Orientation
-OH1000Ortho, Para
-CH325Ortho, Para
-H1-
-Cl0.033Ortho, Para
-CHO0.00007Meta
-NO26 x 10⁻⁸Meta
This table illustrates general substituent effects on aromatic reactivity and is not specific to this compound derivatives.

Molecular Recognition and Ligand-Target Chemical Interactions

The biological activity of this compound derivatives is contingent upon their ability to interact with specific biological targets, such as enzymes. This molecular recognition is governed by the structural and chemical complementarity between the ligand (the hydroxylamine derivative) and the active site of the target protein.

Structural Determinants for Molecular Interaction with Enzyme Active Sites

The precise fit of a ligand into an enzyme's active site is determined by a combination of factors including shape, size, and the distribution of functional groups capable of forming specific interactions.

Peptidyl Deformylase (PDF): N-formyl hydroxylamine compounds have been identified as inhibitors of PDF, an essential bacterial enzyme. google.com The interaction involves the chelation of the metal ion in the enzyme's active site by the hydroxylamine functionality. The substituents on the hydroxylamine core play a crucial role in establishing additional interactions with the amino acid residues lining the active site, thereby influencing the inhibitor's potency and selectivity. google.com

Indoleamine 2,3-Dioxygenase 1 (IDO1): O-benzylhydroxylamine and its analogues have been investigated as inhibitors of IDO1, a key enzyme in tryptophan metabolism. brynmawr.edu The design of these inhibitors is based on mimicking the indolenylperoxo intermediate of the enzymatic reaction. brynmawr.edu Structure-activity relationship studies have revealed that the addition of a second aryl ring and derivatization with halogens can significantly enhance the inhibitory potency. brynmawr.edu These modifications likely lead to more favorable interactions within the hydrophobic pocket of the IDO1 active site.

Sphingosine (B13886) Kinase 2 (SphK2): Derivatives of sphingosine, which contain a hydroxylamine-like structural motif, have been developed as inhibitors of SphK2. nih.gov Molecular docking studies have indicated that a conformationally restricted "lipophilic tail" is beneficial for binding to the "J"-shaped sphingosine binding pocket of SphK2. nih.gov Key interactions include the binding of a bulky terminal group, such as a cyclohexyl ring, deep within a cleft in the pocket, and hydrogen bonding between a guanidino group and an aspartate residue (Asp308). nih.govacs.org

Chemical Principles Governing Selectivity in Molecular Binding Events

The ability of a ligand to selectively bind to its intended target over other structurally related proteins is a critical aspect of drug design. This selectivity is governed by subtle differences in the active site architecture and the chemical nature of the interactions formed.

For SphK2 inhibitors, selectivity over the closely related isoform SphK1 is a significant challenge. The development of selective inhibitors has been achieved by exploiting differences in the binding pockets of the two isoforms. For instance, the introduction of rigid aliphatic tails in SphK2 inhibitors has been shown to deliver potent and selective analogues. nih.gov A derivative with a cyclohexyl ring was found to be a potent SphK2 inhibitor with 200-fold selectivity over SphK1. nih.govacs.org This selectivity arises from the specific fit of the cyclohexyl group into a cleft present in the SphK2 active site but not in SphK1.

The following table presents data on the inhibitory activity and selectivity of selected SphK2 inhibitors.

CompoundSphK2 Inhibition (%)SphK1 Inhibition (%)Selectivity (SphK1/SphK2)
6 5168.5
14a (cyclopropyl) 32142.3
14b (cyclopentyl) ---
14c (cyclohexyl) 71154.7
Data adapted from a study on SphK2 inhibitors, where compound 6 served as a standard. acs.org The selectivity ratio is a simplified representation.

Design Paradigms for Modulating Chemical Affinity and Interaction Profiles

The rational design of ligands with desired affinity and interaction profiles is a cornerstone of medicinal chemistry. This process often involves iterative cycles of design, synthesis, and biological evaluation, guided by an understanding of the structure-activity relationships.

A common paradigm is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For hydroxylamine derivatives, this could involve modifying the linker between the hydroxylamine and the cyclopropyl (B3062369) group or introducing substituents on the cyclopropyl ring itself.

Another design strategy involves the use of prodrugs. For instance, N,O-substituted hydroxylamine derivatives have been designed as prodrugs of IDO1 inhibitors. nih.gov In this approach, the N-substituent is designed to be cleaved in vivo, releasing the active O-substituted hydroxylamine inhibitor. nih.gov This strategy can be used to improve the bioavailability or targeting of the active compound.

Furthermore, computational methods such as molecular docking and molecular dynamics simulations are increasingly used to predict the binding modes of ligands and to guide the design of new derivatives with improved interaction profiles. nih.govnih.gov These in silico approaches can help prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

Computational and Theoretical Chemistry Applied to O 2 Cyclopropylethyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. openreview.net By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometry, and distribution of electron density. nih.gov For O-(2-cyclopropylethyl)hydroxylamine, such calculations would provide critical data on bond lengths, bond angles, and dihedral angles, defining its preferred three-dimensional conformation.

Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. openreview.net Calculations of electrostatic potential maps would reveal regions of positive and negative charge, highlighting the nucleophilic nitrogen and oxygen atoms and electrophilic sites.

Table 1: Predicted Quantum Chemical Properties of this compound Note: The following data is illustrative and represents typical results obtained from quantum chemical calculations (e.g., using Density Functional Theory, DFT, at the B3LYP/6-31G level).*

PropertyPredicted ValueSignificance
Dipole Moment~1.5 DIndicates a moderate overall polarity of the molecule.
HOMO Energy~ -9.5 eVReflects the energy of the highest-energy electrons, indicating sites prone to electrophilic attack.
LUMO Energy~ 1.2 eVReflects the energy of the lowest-energy unoccupied orbitals, indicating sites prone to nucleophilic attack.
Mulliken Partial Charge on N~ -0.6 eHighlights the nucleophilic character of the nitrogen atom.
Mulliken Partial Charge on O~ -0.5 eHighlights the nucleophilic character of the oxygen atom.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to explore the intricate pathways of chemical reactions, identifying transition states and intermediates that are often too fleeting to be observed experimentally. rsc.org

Closely related compounds, O-cyclopropyl hydroxylamines, are known to be effective precursors for nih.govnih.gov-sigmatropic rearrangements. rsc.orgrsc.org This class of pericyclic reactions involves a concerted reorganization of sigma and pi bonds over a six-atom framework. libretexts.orgwikipedia.org Computational methods are essential for characterizing the high-energy transition state of such a rearrangement. For an N-arylated derivative of this compound, this would likely involve modeling a chair-like six-membered transition state. stereoelectronics.org Calculations would determine the precise geometry of this transient structure, including the lengths of the partially broken and newly forming bonds. Frequency calculations are used to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pku.edu.cn

Table 2: Illustrative Transition State Data for a nih.govnih.gov-Sigmatropic Rearrangement Note: This data is hypothetical, based on known computational studies of similar rearrangements.

ParameterTypical Calculated ValueInterpretation
Activation Energy (ΔG‡)15-25 kcal/molThe free energy barrier that must be overcome for the reaction to proceed.
Imaginary Frequency-300 to -500 cm⁻¹Confirms the structure is a first-order saddle point on the potential energy surface (i.e., a transition state).
C-O Breaking Bond Length~1.9 ÅSignificantly elongated compared to a normal C-O single bond (~1.4 Å).
C-C Forming Bond Length~2.1 ÅIndicates the beginning of a new sigma bond formation.

Many chemical transformations involve multiple steps, proceeding through one or more intermediates. ibchem.com Computational chemistry can map the entire energy landscape of such a reaction, creating a reaction energy profile. youtube.comdoubtnut.com For instance, the nih.govnih.gov-sigmatropic rearrangement of an N-arylated O-cyclopropyl hydroxamate can be part of a one-pot cascade that also includes cyclization and rearomatization to form substituted tetrahydroquinolines. rsc.orgnih.gov

Molecular Docking and Dynamics Simulations for Chemical Interactions

While quantum mechanics excels at describing individual molecules and reactions, molecular mechanics (MM) methods, including docking and dynamics, are used to simulate how a molecule interacts with a large biological macromolecule like a protein. These methods are cornerstones of modern drug discovery. mpg.de

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. pitt.edu Although no docking studies on this compound itself are published, a potent and highly selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), compound 14c , incorporates the 2-cyclopropylethyl moiety. nih.gov Docking studies of this inhibitor revealed key interactions within the enzyme's binding pocket. nih.gov The computational model showed that the cyclohexyl ring (a bioisostere of the cyclopropylethyl group in this context) binds deep within a cleft, while other parts of the molecule form specific hydrogen bonds, such as with the residue Asp308. nih.gov This demonstrates how a fragment like 2-cyclopropylethyl can be an important structural element for anchoring a ligand within a protein's binding site.

Table 3: Key Interactions of a 2-Cyclopropylethyl-Containing Inhibitor with SphK2 (Based on Compound 14c) Source: Adapted from findings reported in Kharel et al., 2015. nih.gov

Ligand MoietyProtein Residue/RegionType of Interaction
Cyclohexyl Ring (analogue of cyclopropylethyl)Deep hydrophobic pocketVan der Waals / Hydrophobic
Trifluoromethyl GroupSmall side cavityHydrophobic / Steric fit
Guanidino GroupAsp308Hydrogen Bond / Salt Bridge

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to correlate the biological activity of a series of compounds with their 3D properties. nih.gov To perform a 3D-QSAR study on analogs of this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC₅₀ values).

The process involves aligning the set of molecules based on a common scaffold. Then, the space around them is probed with a computational "atom" to generate steric and electrostatic interaction fields. Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates variations in these fields to changes in biological activity. The resulting model can be visualized as a 3D contour map, highlighting regions where bulky or electropositive/electronegative groups are predicted to increase or decrease activity, thereby guiding the design of new, more potent compounds. rsc.org

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering valuable insights into the structure and electronic environment of molecules. For this compound, theoretical calculations such as Density Functional Theory (DFT) can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are crucial for identifying the compound in experimental settings and for understanding the influence of its unique structural features, such as the cyclopropyl (B3062369) ring and the hydroxylamine (B1172632) moiety, on its spectroscopic behavior.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted to show distinct signals for each unique proton environment in this compound. The electronegativity of the oxygen and nitrogen atoms significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

-NH₂ Protons: The two protons on the nitrogen atom are expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

-O-CH₂- Protons: The two protons on the carbon adjacent to the oxygen atom are significantly deshielded and are predicted to resonate as a triplet, due to coupling with the adjacent -CH₂- group.

-CH₂- Protons: The protons of the ethyl group's methylene (B1212753) adjacent to the cyclopropyl ring are expected to appear as a quartet, coupled to both the -O-CH₂- protons and the single proton on the cyclopropyl ring.

Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The single proton at the junction with the ethyl group (-CH-) and the two sets of non-equivalent methylene protons on the ring will exhibit complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-NH₂ 4.5 - 5.5 Broad Singlet 2H
-O-CH₂- 3.7 - 3.9 Triplet 2H
-CH₂- 1.5 - 1.7 Quartet 2H
Cyclopropyl -CH- 0.6 - 0.8 Multiplet 1H
Cyclopropyl -CH₂- 0.3 - 0.5 Multiplet 2H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are largely determined by the proximity to the electronegative oxygen atom. libretexts.orglibretexts.org

-O-CH₂- Carbon: This carbon is bonded directly to the highly electronegative oxygen atom, causing it to be the most deshielded and to appear furthest downfield in the spectrum. libretexts.org

-CH₂- Carbon: The second carbon of the ethyl chain is less deshielded and will appear further upfield.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are known to be highly shielded and will appear at the most upfield positions. libretexts.org The carbon atom bonded to the ethyl chain will be slightly more downfield than the two equivalent methylene carbons within the ring.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
-O-C H₂- 70 - 75
-C H₂- 35 - 40
Cyclopropyl -C H- 10 - 15

Predicted IR Spectrum

The infrared (IR) spectrum is a valuable tool for identifying the functional groups within a molecule. libretexts.org Theoretical frequency calculations can predict the vibrational modes for this compound.

N-H Stretching: The N-H bonds of the primary amine group (-NH₂) are expected to produce one or two sharp to medium bands in the region of 3200-3400 cm⁻¹.

C-H Stretching: The C-H stretching vibrations from the ethyl and cyclopropyl groups will appear just below 3000 cm⁻¹. Notably, C-H stretches for cyclopropyl rings often appear slightly above 3000 cm⁻¹, which can help in their identification.

C-O Stretching: A strong absorption band corresponding to the C-O single bond stretch is predicted to be in the 1050-1150 cm⁻¹ region. arxiv.org

N-O Stretching: The N-O stretch is expected to be a weaker absorption, typically found in the 900-950 cm⁻¹ range. arxiv.org

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band around 1590-1650 cm⁻¹.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amine N-H Stretch 3200 - 3400 Medium, Sharp
Alkane/Cyclopropane (B1198618) C-H Stretch 2850 - 3050 Medium to Strong
Amine N-H Bend 1590 - 1650 Medium to Strong
Ether C-O Stretch 1050 - 1150 Strong

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 101.15 g/mol ), the electron ionization (EI) mass spectrum is predicted as follows:

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 101.

Major Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting carbocations and radical species.

Alpha-Cleavage: Cleavage of the C-C bond between the ethyl group and the cyclopropyl ring is likely, leading to a fragment at m/z = 60 (CH₂=O-NH₂)⁺ and the loss of a cyclopropylmethyl radical.

Cleavage of the O-N Bond: Heterolytic cleavage of the O-N bond could result in a [C₅H₉O]⁺ fragment at m/z = 85.

Loss of the Amino Group: Fragmentation could involve the loss of ·NH₂, resulting in an ion at m/z = 85.

Loss of the Ethyl Group: Cleavage of the C-O bond could lead to a cyclopropylethyl cation at m/z = 55.

Predicted Mass Spectrometry Fragments

m/z Predicted Fragment Ion
101 [C₅H₁₁NO]⁺ (Molecular Ion)
85 [C₅H₉O]⁺
60 [C₂H₆NO]⁺
55 [C₄H₇]⁺

Applications of O 2 Cyclopropylethyl Hydroxylamine As an Organic Building Block and Chemical Probe

Role as a Precursor in the Synthesis of N-Heterocyclic Compounds

The chemical reactivity of O-substituted hydroxylamines makes them valuable building blocks in synthetic organic chemistry. The presence of a weak N-O bond, along with other reactive functionalities, allows for the construction of diverse heterocyclic systems through rearrangement and cyclization reactions.

Construction of Tetrahydroquinoline Derivatives

O-cyclopropyl hydroxylamines, which are structurally analogous to O-(2-cyclopropylethyl)hydroxylamine, have been established as practical precursors for synthesizing N-heterocycles. nih.govrsc.org A key transformation involves a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govrsc.orgrsc.org This type of reaction is valuable for its efficiency and atom economy in forming carbon-nitrogen and carbon-carbon bonds. rsc.org

The general strategy involves the N-arylation of an O-cyclopropyl hydroxylamine (B1172632) to form an N-aryl O-cyclopropyl hydroxamate. nih.gov This intermediate, when subjected to base-mediated conditions, can undergo a one-pot cascade reaction involving a researchgate.netresearchgate.net-sigmatropic rearrangement, subsequent cyclization, and rearomatization to yield structurally diverse substituted tetrahydroquinolines. nih.govrsc.orgrsc.org The process is initiated by the cleavage of the weak N-O bond and the opening of the strained cyclopropane (B1198618) ring, which acts as a three-carbon homoenolate equivalent. nih.gov While direct studies on this compound for this specific transformation are not detailed, the underlying principle of using a strained cyclopropyl (B3062369) group as a linchpin in a rearrangement cascade to build the tetrahydroquinoline core is a well-demonstrated concept. nih.govrsc.org The synthesis of CF3- or –CF2-substituted tetrahydroquinolines has also been achieved through asymmetric synthesis catalyzed by chiral phosphoric acids, highlighting the ongoing development of methods to access these important heterocyclic motifs. cas.cn

Synthesis of Pyrazole (B372694) and Related Azole Ring Systems

While the direct application of this compound in the synthesis of pyrazoles is not extensively documented, the broader class of O-substituted hydroxylamines serves as precursors for various azole ring systems. For instance, heterocyclic hydroxylamine-O-sulfonates are known to be functional precursors to a variety of fused heterocyclic rings. researchgate.net The synthesis of new substituted N-[(1H-pyrazol-1-yl)methyl]-1-amino-1H-benzimidazoles has been achieved through multi-step reactions involving hydroxylamine-O-sulfonic acid, demonstrating the utility of hydroxylamine derivatives in constructing complex pyrazole-containing molecules. researchgate.net The general reactivity of hydroxylamines allows them to be used in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a fundamental method in heterocyclic chemistry. The specific cyclopropylethyl substituent would be incorporated into the final pyrazole structure, offering a route to novel derivatives for further study.

Development of Enzyme Inhibitors for Mechanistic Chemical Biology Studies

The hydroxylamine functional group is a key pharmacophore in the design of enzyme inhibitors, primarily due to its ability to chelate metal ions present in the active sites of many enzymes. O-substitution allows for the modification of steric and electronic properties, enabling the tuning of potency, selectivity, and pharmacokinetic profiles.

Chemical Inhibition Mechanisms of Peptidyl Deformylase (PDF)

Peptide deformylase (PDF) is an essential bacterial metalloenzyme that removes the N-terminal formyl group from newly synthesized proteins. nih.govpharmacophorejournal.comnih.gov Its critical role in bacterial survival makes it an attractive target for novel antibiotics. pharmacophorejournal.com Inhibitors of PDF often feature a metal-binding group that coordinates with the catalytic metal ion (typically Fe²⁺) in the enzyme's active site. nih.govpharmacophorejournal.com

N-formyl hydroxylamines and related hydroxamic acids are among the most potent classes of PDF inhibitors. nih.govpharmacophorejournal.comresearchgate.net These compounds mimic the tetrahedral transition state of the deformylation reaction. A patent for novel N-formyl hydroxylamine compounds as PDF inhibitors includes a specific example, 1-{-Cyclopropylethyl-3-[formyl-(tetrahydro-pyran-2-yloxy)-amino]-propionyl}-4-fluoro-pyrrolidine-2-carboxylic acid pyrazin-2-ylamide, which contains the characteristic 2-cyclopropylethyl moiety. google.com This demonstrates the utility of the this compound scaffold in designing potent and selective PDF inhibitors. The hydroxylamine group chelates the active site metal ion, while the cyclopropylethyl group can occupy a hydrophobic pocket (the P1' site) of the enzyme, contributing to binding affinity. researchgate.net The development of such inhibitors represents a successful application of target-based rational drug design. pharmacophorejournal.com

Table 1: Examples of PDF Inhibitor Scaffolds

Inhibitor Class Key Functional Group Mechanism of Action
N-formyl hydroxylamines N-CHO-N-OH Metal chelation in the active site, mimicking the substrate transition state. nih.govgoogle.com
Hydroxamic acids -CO-NH-OH Strong metal chelation. nih.govpharmacophorejournal.com

| Peptidyl thiols | -SH | High affinity for metal ions in the active site. researchgate.net |

Molecular Basis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govaging-us.comrsc.orgmdpi.com By depleting tryptophan, IDO1 plays a crucial role in immune suppression, making it a high-priority target for cancer immunotherapy. aging-us.commdpi.comnih.gov

Table 2: Investigated IDO1 Inhibitor Classes and Their Characteristics

Inhibitor Class Example Compound/Feature Reported Activity/Interaction
Diaryl O-alkyl hydroxylamines Bromo and chloro-substituted derivatives Potent inhibition (μM range), preference for halogens. nih.gov
N,O-substituted hydroxylamines Metabolites of prodrugs Inhibition of kynurenine production in cell-based assays. nih.gov
Quinone Oximes NK3 (2-amino-1,4-naphthoquinone amide-oxime) Potent enzymatic inhibition (IC50 = 0.06 μM), coordination with heme iron. mdpi.com

| 1,2,3-Triazoles | MMG-0358 | Highly efficient inhibition, structure determined by X-ray crystallography. nih.gov |

Exploration of Sphingosine (B13886) Kinase Inhibition through O-Substituted Hydroxylamines

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration. nih.govnih.govoncotarget.com Dysregulation of the SphK/S1P pathway is implicated in various diseases, including cancer and fibrosis, making SphK isoenzymes attractive therapeutic targets. nih.govnih.gov

The development of selective SphK inhibitors is an active area of research. oncotarget.com Notably, a series of potent and selective SphK2 inhibitors has been developed incorporating a 2-cyclopropylethyl moiety. acs.org In these inhibitors, such as compound 14a ((S)-2-(3-(4-(2-Cyclopropylethyl)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide), the 2-cyclopropylethyl group is attached to a central phenyl ring. acs.orggoogle.com This lipophilic tail is designed to fit into the "J"-shaped sphingosine-binding pocket of SphK2. nih.gov Molecular modeling and structure-activity relationship studies suggest that the cyclopropylethyl group occupies a hydrophobic cleft deep within the binding pocket, contributing significantly to the inhibitor's high potency (Ki = 90 nM for a related compound) and selectivity over the SphK1 isoform. nih.govacs.org This work highlights how the this compound scaffold can be elaborated into highly specific probes for studying the function and therapeutic targeting of lipid kinases.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tetrahydroquinoline
Pyrazole
Peptidyl Deformylase (PDF)
Indoleamine 2,3-Dioxygenase 1 (IDO1)
Sphingosine Kinase (SphK)
N-aryl O-cyclopropyl hydroxamate
Hydroxylamine-O-sulfonic acid
N-[(1H-pyrazol-1-yl)methyl]-1-amino-1H-benzimidazole
1-{-Cyclopropylethyl-3-[formyl-(tetrahydro-pyran-2-yloxy)-amino]-propionyl}-4-fluoro-pyrrolidine-2-carboxylic acid pyrazin-2-ylamide
Tryptophan
Kynurenine
(S)-2-(3-(4-(2-Cyclopropylethyl)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
Sphingosine

Contributions to Advanced Materials and Functional Organic Frameworks (General Hydroxylamine Applications)

Hydroxylamine and its derivatives are valuable reagents in the synthesis of advanced materials, including covalent organic frameworks (COFs). mdpi.comacs.org Their utility lies in the reactive nature of the hydroxylamine group, which can form stable linkages. For instance, hydroxylamines can undergo condensation reactions with aldehydes to form nitrone-linked COFs. chemrxiv.org This approach expands the diversity of linkages available for COF synthesis beyond the more common imine-based connections. chemrxiv.org The resulting nitrone-containing frameworks have shown potential for applications like atmospheric water harvesting and carbon dioxide capture. chemrxiv.org

Hydroxylamine functionalities have also been incorporated into porous materials for applications in catalysis and gas adsorption. acs.orgresearchgate.net For example, a hydroxylamine-anchored covalent aromatic polymer demonstrated good CO2 adsorption capacity and high selectivity for CO2 over N2. acs.org Furthermore, these materials can act as metal-free catalysts for the cycloaddition of CO2 to epoxides, a reaction that converts CO2 into valuable cyclic carbonates. acs.org The integration of hydroxylamine groups into these frameworks can be achieved through post-synthetic modification. mdpi.com While specific studies detailing the use of this compound in these exact material applications are not prevalent, its structure is amenable to such roles. The hydroxylamine moiety provides the reactive handle for incorporation into frameworks, and the cyclopropylethyl group could impart unique steric and electronic properties to the final material.

Metal-organic frameworks (MOFs) and other coordination polymers also represent a class of materials where hydroxylamine derivatives can be applied. The nitrogen and oxygen atoms of the hydroxylamine group can coordinate with metal ions. acs.org An electrochemical sensor for hydroxylamine was developed using a framework built with gold nanoparticles and a metal-metalloporphyrin framework, illustrating the interaction between hydroxylamines and metal-containing structures. acs.org

Utilization in Chemical Probe Development for Investigating Molecular Processes

This compound is a molecule with significant potential for the development of chemical probes used to study biological processes. nih.govnih.govacs.org This potential stems from the distinct functionalities within its structure: the hydroxylamine group and the cyclopropyl group. unl.ptnih.gov

The hydroxylamine moiety is a key reactive handle for bioconjugation. acs.org It can selectively react with thioesters, found in S-acylated proteins, to release the fatty acid as a fatty acid hydroxamate, which can then be identified and quantified. csic.es This selective cleavage allows for the profiling of lipid modifications on proteins. csic.es Fluorescent probes containing hydroxylamine have been developed for the sensitive and selective detection of important biological molecules and metabolites in living cells. nih.govnih.gov Although many probes are designed to detect hydroxylamine itself nih.govnih.gov, the reactivity of the hydroxylamine group is also harnessed to tag other molecules.

The cyclopropyl group is a valuable component in medicinal chemistry and probe design due to its unique structural and electronic properties. unl.ptresearchgate.net It is often used to lock molecules into their bioactive conformations, which can enhance potency and provide metabolic stability. unl.pt The strained ring of the cyclopropyl group can also act as a mechanistic probe. unl.ptacs.orgrsc.org For instance, arylcyclopropanes have been used as probes to investigate the mechanisms of cytochrome P450 enzymes. unl.pt The irreversible ring-opening of a cyclopropyl group after an initial oxidation event makes N-cyclopropylanilines useful probes for studying single-electron transfer (SET) processes. acs.org The cyclopropyl group has also been tested as an indicator for aromaticity in excited states. researchgate.netnih.gov

The combination of a reactive hydroxylamine handle with the unique properties of the cyclopropyl group makes this compound a promising building block for creating sophisticated chemical probes to investigate complex molecular events.

Interactive Data Table: Properties of this compound

Advanced Analytical Characterization of O 2 Cyclopropylethyl Hydroxylamine and Its Reactants/products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of O-(2-cyclopropylethyl)hydroxylamine. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY and HSQC, would provide definitive evidence of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region (δ 0.0-1.0 ppm), with the methine proton appearing as a multiplet and the methylene (B1212753) protons of the ring also as complex multiplets due to diastereotopicity. The ethyl chain protons would present as a triplet for the methylene group adjacent to the oxygen and a quartet for the methylene group adjacent to the cyclopropyl ring. The protons of the hydroxylamine (B1172632) group (-NH2) are exchangeable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms. The cyclopropyl carbons are characteristically found at high field strengths. The two methylene carbons of the ethyl chain will be observed in the aliphatic region, with the carbon atom bonded to the oxygen atom being shifted further downfield.

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, between the protons of the ethyl chain and the cyclopropyl group.

Expected ¹H NMR Data for this compound:

Protons Chemical Shift (ppm, predicted) Multiplicity Integration
Cyclopropyl CH ~0.6-0.8 m 1H
Cyclopropyl CH₂ ~0.1-0.5 m 4H
-CH₂-cyclopropyl ~1.4-1.6 q 2H
-O-CH₂- ~3.6-3.8 t 2H

Expected ¹³C NMR Data for this compound:

Carbon Atom Chemical Shift (ppm, predicted)
Cyclopropyl CH ~8-12
Cyclopropyl CH₂ ~3-7
-CH₂-cyclopropyl ~30-35

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the mass of the molecular ion, which allows for the calculation of the elemental formula (C₅H₁₁NO). This provides strong evidence for the compound's identity. For this compound, the expected exact mass is approximately 101.0841 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the analysis of the compound's purity and can provide fragmentation data. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 102.0913.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve the cleavage of the C-C bond of the ethyl chain, the C-O bond, and fragmentation of the cyclopropyl ring.

Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound:

m/z (predicted) Identity of Fragment
102.0913 [M+H]⁺
85.0651 [M+H - NH₂OH]⁺
55.0547 [C₄H₇]⁺

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C-H, C-O, and N-O bonds. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and ethyl groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration should produce a strong band around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar N-H and C-O bonds would give strong IR signals, the non-polar C-C bonds of the cyclopropane (B1198618) ring and the ethyl backbone would be more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode IR Frequency (cm⁻¹, predicted) Raman Frequency (cm⁻¹, predicted)
-NH₂ N-H Stretch 3200-3400 (medium, two bands) Weak
C-H (sp³) C-H Stretch 2850-2960 (strong) Strong
C-H (cyclopropyl) C-H Stretch ~3050 (medium) Medium
C-O C-O Stretch 1050-1150 (strong) Medium
N-O N-O Stretch 850-950 (medium) Weak

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. researchgate.net

For this compound, this technique would be applicable if the compound or a suitable salt (like the hydrochloride) can be obtained in a single-crystal form of sufficient quality. The resulting crystal structure would unambiguously confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles, including the conformation of the ethyl chain relative to the cyclopropane ring. This technique is the gold standard for absolute structure determination. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector if an appropriate chromophore is present, or more universally with a charged aerosol detector (CAD) or a mass spectrometer (LC-MS). vulcanchem.com

Gas Chromatography (GC): Due to its volatility, this compound could also be analyzed by gas chromatography. mdpi.com A polar capillary column would be suitable for this analysis. Derivatization with an appropriate agent might be necessary to improve its thermal stability and chromatographic behavior. GC coupled with a flame ionization detector (FID) would be used for purity assessment, while GC-MS would provide both separation and mass spectrometric data for identification of impurities.

Future Directions and Emerging Research Avenues for O 2 Cyclopropylethyl Hydroxylamine Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The future synthesis of O-(2-cyclopropylethyl)hydroxylamine and its derivatives is expected to align with the principles of green chemistry, moving away from harsh reagents and multi-step procedures toward more atom-economical and environmentally benign methodologies.

Current research in the broader field of hydroxylamine (B1172632) synthesis provides a roadmap for these innovations. Traditional methods often rely on ammonia (B1221849) as a nitrogen source under harsh conditions, resulting in a significant environmental footprint. researchgate.netrepec.org Emerging sustainable alternatives include:

Plasma-Electrochemical Cascade Pathways (PECP): A novel approach utilizes air and water as raw materials to synthesize hydroxylamine at ambient temperature and pressure. researchgate.netrepec.orgcas.cn This process involves the plasma treatment of air and water to produce nitric acid, which is then electrocatalytically reduced to hydroxylamine using catalysts like bismuth-based materials. researchgate.netrepec.org This method drastically reduces the environmental impact by avoiding harsh chemicals and high energy consumption. cas.cn

Catalytic Hydrogenation of Oximes: The reduction of oximes represents an atom-efficient pathway to hydroxylamines. mdpi.comnih.gov Recent advancements have identified highly efficient catalysts, such as platinum supported on ceria-zirconia, that can achieve near-quantitative yields under ambient conditions using green solvent systems like THF:H₂O. mdpi.com Another promising strategy is the use of CuS for the electrocatalytic conversion of oximes, which suppresses the over-reduction to amines and offers a sustainable, solvent-free platform. nih.gov

Scalable Synthesis of Cyclopropyl-Containing Precursors: Research into the gram-scale synthesis of related compounds, such as O-cyclopropyl hydroxylamines, has demonstrated novel routes involving olefin cyclopropanation under Simmons-Smith-type conditions. nih.govrsc.orgrsc.org Adapting such scalable and efficient methods for the ethyl-cyclopropane scaffold will be crucial for the wider availability and application of this compound.

Future research will likely focus on adapting these general sustainable methods for the specific synthesis of this compound, optimizing catalyst systems, and developing continuous flow processes to enhance efficiency and safety.

Table 1: Comparison of Sustainable Hydroxylamine Synthesis Methodologies

Methodology Precursors Key Advantages Relevant Research Finding
Plasma-Electrochemical Cascade Pathway (PECP) Air, Water Ambient conditions, uses renewable resources, high yield rate (713.1 μmol cm⁻² h⁻¹). researchgate.netrepec.org Achieves sustainable synthesis from simple feedstocks, contributing to the green transformation of the chemical industry. researchgate.netrepec.orgcas.cn
Catalytic Hydrogenation of Oximes Oximes, H₂ High atom economy (100%), ambient conditions, green solvents. mdpi.com Pt/CeO₂-ZrO₂ catalyst shows high activity (TOF > 500 h⁻¹) and selectivity for hydroxylamines. mdpi.com
Electrocatalytic Hydrogenation of Oximes Oximes Green electricity, avoids organic solvents and external reducing agents. nih.gov CuS catalyst suppresses N-O bond cleavage, achieving high conversion (95%) and selectivity (80%) for N-benzylhydroxylamine. nih.gov

Discovery of Novel Reactivity Profiles and Cascade Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxylamine and a strained cyclopropane (B1198618) ring, opens the door to novel reactivity and complex cascade reactions. A cascade reaction involves multiple, sequential transformations within a single pot under the same conditions, enhancing synthetic efficiency. baranlab.orgslideshare.net

Key emerging research areas include:

Cyclopropane Ring-Opening Cascades: The high ring strain of the cyclopropyl (B3062369) group makes it susceptible to ring-opening reactions, acting as a three-carbon synthon. Research on donor-acceptor cyclopropanes demonstrates their utility in Lewis acid-catalyzed cascade reactions to form complex heterocyclic structures. researchgate.netnih.gov For instance, the reaction of O-(2-cyclopropylethyl) oxime derivatives with a Lewis acid like ytterbium(III) triflate can catalyze the synthesis of isoxazolidines through a mechanism involving nucleophilic attack of the oxime nitrogen onto the cyclopropane carbon. acs.org

mdpi.commdpi.com-Sigmatropic Rearrangements: O-cyclopropyl hydroxylamines have been shown to be excellent precursors for di-heteroatom mdpi.commdpi.com-sigmatropic rearrangements. nih.govrsc.orgrsc.org N-arylated O-cyclopropyl hydroxamates can undergo a one-pot cascade involving rearrangement, cyclization, and rearomatization to produce structurally diverse tetrahydroquinolines. nih.govrsc.org Exploring analogous rearrangements with the O-(2-cyclopropylethyl) moiety could provide access to novel seven-membered N-heterocycles.

Metal-Catalyzed Transformations: The hydroxylamine group can coordinate to metal centers, potentially activating the molecule for unique transformations. acs.org Future work could explore transition metal-catalyzed reactions that leverage both the hydroxylamine and the cyclopropyl group to construct complex molecular architectures in a single step.

The discovery of such novel reactivity would not only expand the synthetic chemist's toolbox but also provide rapid access to complex scaffolds for applications in medicinal chemistry and materials science.

Advancements in Predictive Computational Modeling for Design and Mechanism Studies

Computational chemistry is an increasingly powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing novel molecules, thereby reducing the need for extensive empirical experimentation.

Future computational studies on this compound could focus on:

Mechanism Elucidation: Ab initio molecular orbital calculations and density functional theory (DFT) can be used to model the transition states and intermediates of potential reactions. nih.govresearchgate.net This is particularly valuable for understanding complex cascade reactions, such as the predicted ring-opening/cyclization pathways, and for resolving the mechanisms of sigmatropic rearrangements.

Predicting Reaction Rates and Selectivity: Quantitative models can predict the kinetics of reactions involving hydroxylamines. For example, the Marcus cross relation, adjusted for kinetic and thermodynamic solvent effects, has been successfully used to predict hydrogen atom transfer (HAT) rate constants for hydroxylamines and oxyl radicals. nih.gov Similar models could be developed to predict the reactivity of this compound in various chemical environments.

Machine Learning and AI Models: Artificial neural networks (ANNs), such as back-propagation neural networks (BPNN), have been applied to model and optimize reaction conditions in processes involving hydroxylamines. mdpi.com A BPNN model was successfully used to predict the degradation efficiency of a pollutant with high accuracy (R² = 0.99852), demonstrating the potential of machine learning to guide experimental design and optimization for reactions involving this compound. mdpi.com

Modeling Biological Interactions: As discussed in the next section, if this compound is developed into a chemical probe or drug candidate, computational docking and molecular dynamics simulations will be essential for predicting its binding affinity and interaction with biological targets like enzymes or receptors. google.com

Table 2: Computational Approaches for Studying Hydroxylamine Chemistry

Computational Method Application Key Insights
Ab initio Molecular Orbital Calculations Elucidating reaction mechanisms of hydroxylamine oxidation. nih.govresearchgate.net Provides detailed understanding of intermediates and rate-determining steps. nih.gov
Marcus Cross Relation / CR/KSE Model Predicting hydrogen atom transfer (HAT) rate constants. nih.gov Enables prediction of reaction kinetics to within a factor of 5 for many reactions. nih.gov
Back-Propagation Neural Network (BPNN) Modeling and optimizing reaction process parameters. mdpi.com Can accurately predict outcomes and determine the relative importance of different reaction variables. mdpi.com
DFT Calculations Investigating substituent effects on bond dissociation enthalpies (BDEs). acs.org Predicts the reactivity and free-radical scavenging activity of hydroxylamine derivatives. acs.org

Development of this compound-Based Chemical Tools for Fundamental Chemical Biology Research

The hydroxylamine functional group is a powerful handle for bioconjugation and the development of chemical probes to study biological systems. ontosight.ainih.gov The unique cyclopropylethyl side chain could offer advantages in terms of stability, cell permeability, or target interaction.

Emerging opportunities include:

Probes for Metabolomics: Hydroxylamine-based probes are used to trap and identify reactive, electrophilic metabolites, such as coenzyme A thioesters, which are otherwise difficult to detect. A probe based on this compound could be synthesized to explore metabolic pathways, potentially with altered detection sensitivity or specificity compared to existing probes.

Fluorescent Sensors: The reaction of a hydroxylamine with an aldehyde to form an oxime can trigger a significant change in fluorescence. nih.gov This principle has been used to design ratiometric fluorescent probes for the sensitive and selective detection of hydroxylamine in living cells. nih.gov A caged version of this compound could be incorporated into a probe designed to react with specific biological aldehydes, such as those generated during lipid peroxidation, allowing for their visualization. tu-dresden.de

Protein Modification and Ligation: The α-ketoacid-hydroxylamine (KAHA) ligation is a robust method for chemical protein synthesis that forms an amide bond under aqueous conditions. nih.gov Developing a hydroxylamine monomer based on the O-(2-cyclopropylethyl) scaffold for use in solid-phase peptide synthesis could introduce a non-canonical amino acid analogue into proteins, potentially conferring novel structural or functional properties.

Drug Discovery Scaffolds: The hydroxylamine moiety, despite historical concerns, is present in some pharmaceuticals and is being explored in novel drug candidates. nih.gov The N-O bond can provide unique structural vectors and physicochemical properties. nih.gov The this compound scaffold could serve as a starting point for fragment-based drug discovery or the synthesis of compound libraries to screen for biological activity against various targets. acs.org

The development of such chemical tools would enable researchers to probe fundamental biological questions with greater precision and could lead to new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(2-cyclopropylethyl)hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives (e.g., reacting hydroxylamine with 2-cyclopropylethyl halides) under basic conditions. Evidence from analogous compounds (e.g., O-(2-methoxyphenyl)methyl derivatives) suggests that optimized pH control (8–9) and polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency . Reductive amination protocols, as demonstrated for morpholinoethyl derivatives, may also apply, requiring NaBH₃CN or Pd/C hydrogenation for intermediate stabilization .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • LogP : Predicted to be ~1.9–2.2 (based on cyclopropyl group hydrophobicity and hydroxylamine polarity) .
  • PSA (Polar Surface Area) : ~32–35 Ų (calculated via group contribution methods) .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended, with decomposition temperatures likely near 200–250°C (analogous to benzyl-hydroxylamine derivatives) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic cyclopropyl proton signals (δ ~0.5–1.5 ppm) and hydroxylamine NH/OH resonances (δ ~5–7 ppm, broad) .
  • MS-ESI : Molecular ion peaks ([M+H]⁺) should match the molecular formula (e.g., C₅H₁₀N₂O⁺ = 102.08 g/mol) .
  • IR Spectroscopy : Confirm N–O (950–1050 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Hydroxylamine derivatives are prone to oxidation and hygroscopicity . Store under inert gas (N₂/Ar) at −20°C. Stability in solution varies: avoid acidic conditions (risk of N–O bond cleavage) and use buffered aqueous systems (pH 6–8) for short-term storage .

Advanced Research Questions

Q. How does the cyclopropylethyl group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects (via ring strain). Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) can model transition states to predict regioselectivity in reactions with carbonyl compounds. For example, cyclopropane’s sp²-like C–C bonds may enhance electrophilic activation of adjacent O–H groups .

Q. What mechanistic pathways explain competing O- vs. N-acylation in reactions involving this compound?

  • Methodological Answer : Dual catalysis mechanisms (e.g., bifunctional proton transfer) may dominate. Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (¹⁵N/²H) can distinguish pathways. Theoretical calculations (PCM solvation models) suggest O-acylation is favored (ΔG‡ ~17–19 kcal/mol) due to steric shielding of the N-center by the cyclopropylethyl group .

Q. How can researchers resolve contradictions in reported kinetic data for hydroxylamine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or catalyst traces . Use high-purity solvents (HPLC-grade) and chelating agents (EDTA) to suppress metal-catalyzed side reactions. For example, in phenyl acetate reactions, third-order kinetics (substrate + hydroxylamine + catalyst) may mask bimolecular pathways .

Q. What strategies optimize enantioselective synthesis using this compound as a chiral auxiliary?

  • Methodological Answer : Leverage the cyclopropane ring’s rigidity to induce asymmetry. Chiral HPLC or X-ray crystallography (e.g., P2₁/c space group) can confirm stereochemistry. For example, tert-butyl-hydroxylamine derivatives achieve >90% ee using chiral phosphoric acid catalysts .

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